molecular formula C14H28O3 B3056443 Methyl 13-hydroxytridecanoate CAS No. 7147-29-7

Methyl 13-hydroxytridecanoate

Cat. No. B3056443
CAS RN: 7147-29-7
M. Wt: 244.37 g/mol
InChI Key: GDIMZSDGQZKRLW-UHFFFAOYSA-N
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Description

  • Synonyms : 13-Hydroxy-tridecansaeure-methylester, 13-hydroxy-tridecanoic acid methyl ester .

Molecular Structure Analysis

The molecular structure of Methyl 13-hydroxytridecanoate consists of a linear aliphatic polyester chain with ester and methylene (CH2) groups in the backbone. It possesses terminal hydroxyl and carboxylic acid/ester groups . The 2D representation of its structure is as follows:

CH3-(CH2)11-COOCH3 

!Methyl 13-hydroxytridecanoate

Scientific Research Applications

Synthesis Techniques and Chemical Analysis

Methyl 13-hydroxytridecanoate, a specific form of tetradecanoic acid, has been a subject of interest in various synthesis and chemical analysis studies. For instance, the synthesis of carbon-13-labeled tetradecanoic acids, including 13-hydroxytridecanoate, has been developed for the purpose of creating labeled fatty acids for further research. This synthesis technique involves the treatment of 1-bromotridecane with K13CN, followed by hydrolysis to yield the desired acid (Sparrow, Patel, & Morrisett, 1983). Additionally, 13C NMR spectroscopy has been utilized to examine hydroxyl group functionality in substances like humic and fulvic acids, which involves the methylation of these substances with 13C-labeled diazomethane, a process relevant to understanding the behavior of 13-hydroxytridecanoate in various environments (Thorn, Steelink, & Wershaw, 1987).

Applications in Biological and Marine Research

Methyl 13-hydroxytridecanoate has also been studied in biological contexts. Its synthesis was achieved to explore its cytotoxicity to leukemia cells, highlighting its potential biomedical applications (Carballeira, Cruz, Orellano, & González, 2003). Moreover, the study of 13-aminotridecanoic acid, derived from erucic acid and related to 13-hydroxytridecanoate, has implications in the production of nylon 13, indicating its relevance in materials science (Greene, Burks, & Wolff, 1969).

Implications in Food Science and Environmental Studies

In the field of food science, the study of oxidation products of triacylglycerols in edible oils involves understanding the role of fatty acids like methyl 13-hydroxytridecanoate. This includes the quantification of epoxy and hydroxy fatty acids as intermediates during lipid oxidation, which can help in evaluating the extent of various lipid oxidation pathways in food products (Xia & Budge, 2017). Additionally, the compound has been used in studies to understand the transformation of organic matter in marine sediments, contributing to environmental and geochemical research (Pulchan, Abrajano, & Helleur, 1997).

properties

IUPAC Name

methyl 13-hydroxytridecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h15H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMZSDGQZKRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282858
Record name methyl 13-hydroxytridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 13-hydroxytridecanoate

CAS RN

7147-29-7
Record name NSC28480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 13-hydroxytridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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